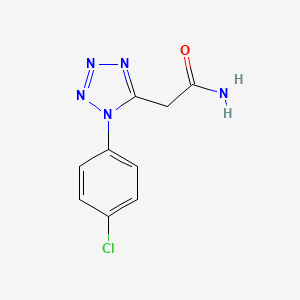
N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide typically involves the reaction of 4-chlorophenylhydrazine with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions usually involve heating the mixture to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring and the 4-chlorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The 4-chlorophenyl group enhances the compound’s ability to bind to these targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-yl-acetamide
- N-(4-Chlorophenyl)-1,3,5-triazole-2-yl-acetamide
- N-(4-Chlorophenyl)-1,2,3-thiadiazole-5-yl-acetamide
Uniqueness
N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
70786-30-0 |
|---|---|
Molecular Formula |
C9H8ClN5O |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]acetamide |
InChI |
InChI=1S/C9H8ClN5O/c10-6-1-3-7(4-2-6)15-9(5-8(11)16)12-13-14-15/h1-4H,5H2,(H2,11,16) |
InChI Key |
TXYJESRLJLNFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


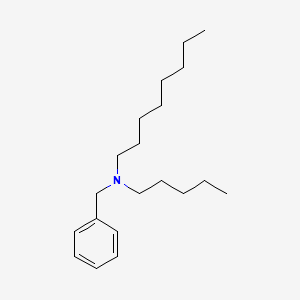

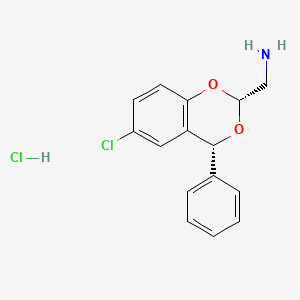
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
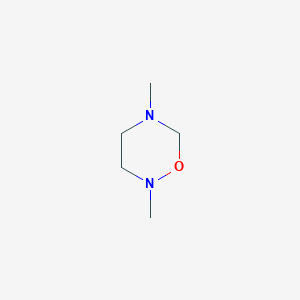
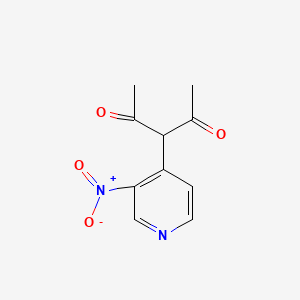
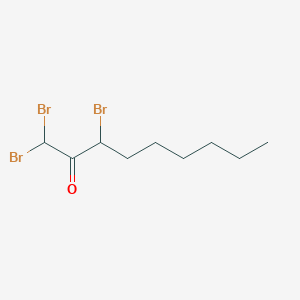
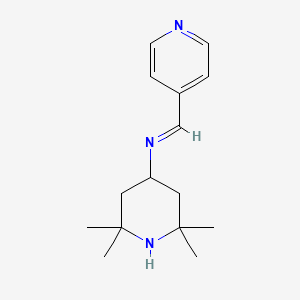
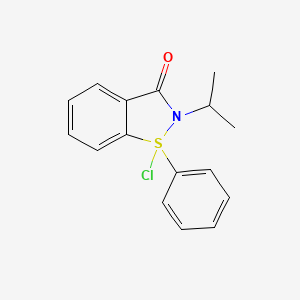
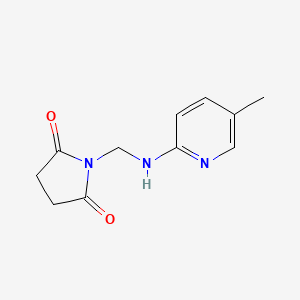
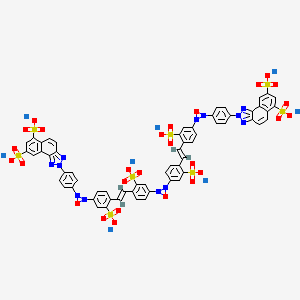
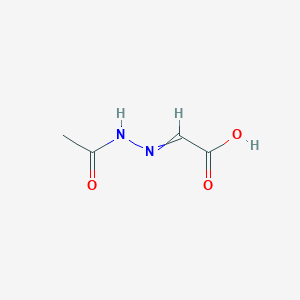
![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)

